1-[(3-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine is a compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential applications. This compound features a bromothiophene moiety linked to a triazole ring, which imparts distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 3-bromothiophene-2-carbaldehyde with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include heating in the presence of a base such as sodium hydroxide .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominated compounds.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(3-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other groups via reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.
Cyclization Reactions: Involves bases like sodium hydroxide and heating.
Major Products:
Substituted Thiophenes: Resulting from substitution reactions.
Triazole Derivatives: Formed through cyclization and other modifications.
Wissenschaftliche Forschungsanwendungen
1-[(3-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine has been explored for various scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[(3-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromothiophene moiety may enhance the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Uniqueness: 1-[(3-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine stands out due to its specific combination of a bromothiophene and a triazole ring, which imparts unique chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced antimicrobial and anticancer properties .
Eigenschaften
Molekularformel |
C7H7BrN4S |
---|---|
Molekulargewicht |
259.13 g/mol |
IUPAC-Name |
1-[(3-bromothiophen-2-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H7BrN4S/c8-5-1-2-13-6(5)3-12-4-10-7(9)11-12/h1-2,4H,3H2,(H2,9,11) |
InChI-Schlüssel |
BSFRZAWLYQKKPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1Br)CN2C=NC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.